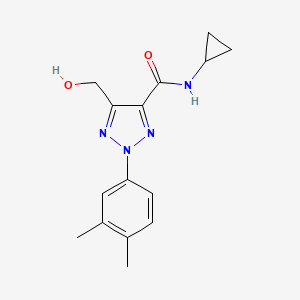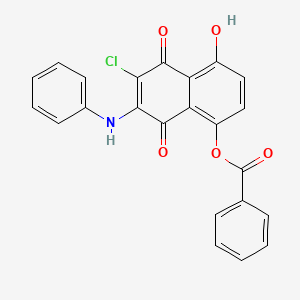![molecular formula C14H10ClFN6S B11042276 6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042276.png)
6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a heterocyclic molecule with an intriguing structure. Let’s break it down:
- The pyrazole ring (1H-pyrazol-5-yl) contributes to its aromatic character.
- The triazole ring ([1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) adds further complexity.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for this compound, but one common approach involves the following steps:
-
Pyrazole Formation
- Start with 4-chloro-1-methylpyrazole as a precursor.
- React it with an appropriate reagent (e.g., sodium hydride or potassium tert-butoxide ) to form the pyrazole ring.
-
Triazole Formation
- Introduce the 4-fluorobenzyl group to the pyrazole ring.
- Cyclize the system to form the triazole ring.
Industrial Production:
Industrial-scale production typically involves efficient and scalable methods, such as multistep synthesis or catalytic processes . Unfortunately, specific industrial protocols for this compound are not widely documented.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound may undergo oxidation at the pyrazole or triazole rings.
Reduction: Reduction reactions can modify functional groups.
Substitution: Substituents on the benzyl group may be replaced.
Cyclization: Intramolecular cyclization reactions are crucial for forming the heterocyclic rings.
Common Reagents:
Oxidizing agents: Examples include or .
Reducing agents: or .
Substitution reagents: , , or .
Cyclization catalysts: or .
Major Products:
The specific products depend on reaction conditions, but variations of the compound with different substituents are likely.
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: Investigated as a potential drug candidate due to its unique structure.
Biological Studies: Used to probe biological pathways or target specific receptors.
Materials Science: May serve as a building block for novel materials.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific enzymes , receptors , or cellular pathways due to its structural features.
Comparison with Similar Compounds
triazoles , pyrazoles , and thiadiazoles . Its distinct combination of rings sets it apart.
Remember, scientific advancements continually refine our understanding of compounds like this one
Properties
Molecular Formula |
C14H10ClFN6S |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
6-(4-chloro-2-methylpyrazol-3-yl)-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H10ClFN6S/c1-21-12(10(15)7-17-21)13-20-22-11(18-19-14(22)23-13)6-8-2-4-9(16)5-3-8/h2-5,7H,6H2,1H3 |
InChI Key |
BLGYLIPSXAWLFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methanesulfonyl-7-(4-methoxyphenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11042196.png)


![(2-Bromo-4,5-dimethoxyphenyl)[3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-yl]methanone](/img/structure/B11042213.png)
![1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3-chlorophenyl)urea](/img/structure/B11042215.png)
![2-(6-Chloro-1,3-benzoxazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11042218.png)

![6-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042227.png)
![N-Methyl-N-[2-(1H-pyrazol-4-YL)ethyl]but-2-ynamide](/img/structure/B11042233.png)
amino}-2-oxoethyl)benzamide](/img/structure/B11042235.png)
![N-(3-chloro-4-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11042240.png)
![3-[3-(2-Chloro-5-fluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11042245.png)
![1-[3-({1-Phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}amino)propyl]pyrrolidin-2-one](/img/structure/B11042259.png)
![Methyl 2-amino-7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11042262.png)
